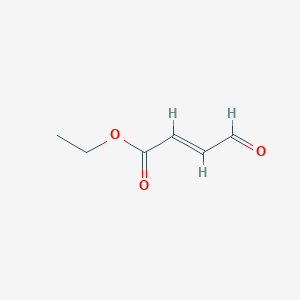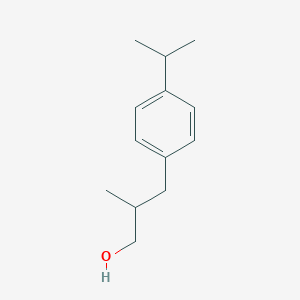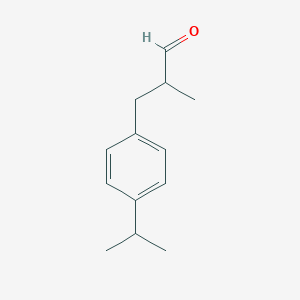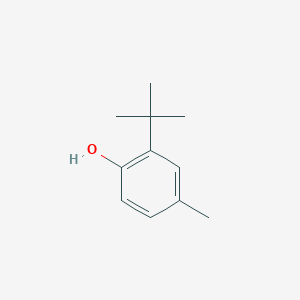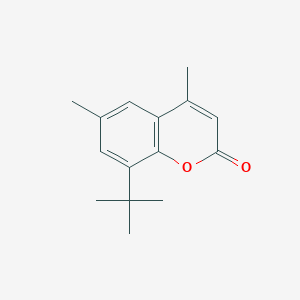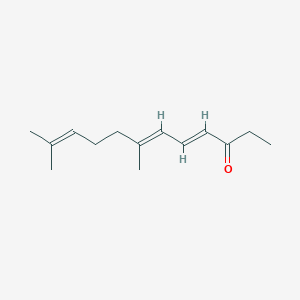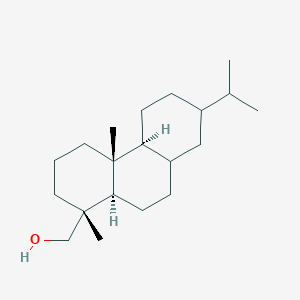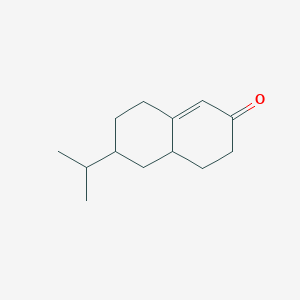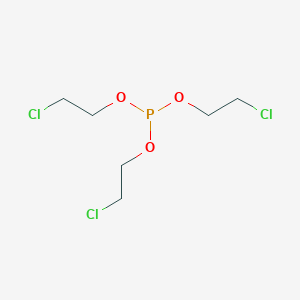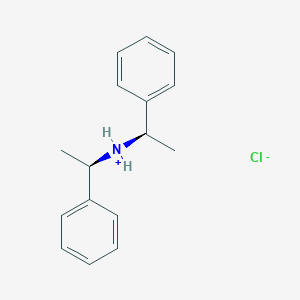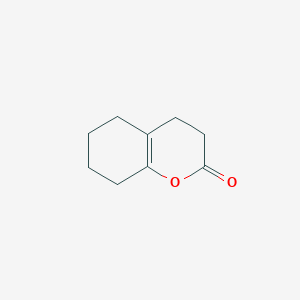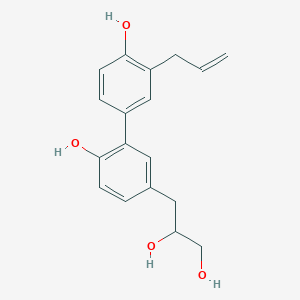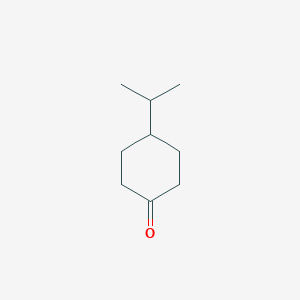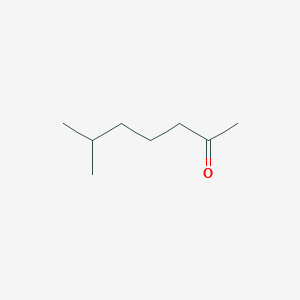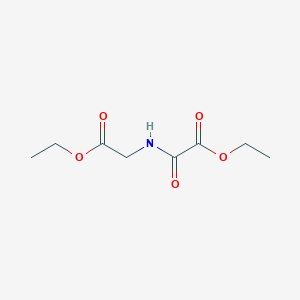
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Overview
Description
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, also referred to as E2O2EAO2O, is an organic compound that has been widely studied due to its potential applications in various fields. E2O2EAO2O is a derivative of acetic acid and is composed of a carboxylic acid group and an amine group. As a result, it has a variety of properties that make it useful for a range of applications.
Scientific Research Applications
Application in Cancer Treatment
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (sHA 14-1) is a stable analogue of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1). It has been demonstrated that sHA 14-1 can mitigate drug resistance and synergize with a variety of cancer therapies in leukemia cells .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the sources. However, it is mentioned that structure-activity relationship (SAR) studies of sHA 14-1 guided the development of another compound, CXL017, which has low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells .
- Results or Outcomes : Studies of CXL017 in camptothecin (CCRF-CEM/C2) and mitoxantrone (HL-60/MX2) resistant cancer cells highlight its ability to selectively kill drug-resistant cells over parent cancer cells. CXL017 inhibits tumor cell growth through the induction of apoptosis .
Application in Overcoming Multidrug Resistance
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : sHA 14-1 has been shown to have potential in overcoming multidrug resistance (MDR) in cancer treatment. MDR is a major hurdle in the treatment of cancer, and there is a pressing need for new therapies .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the sources. However, it is mentioned that sHA 14-1 can preferentially kill MDR cancer cells .
- Results or Outcomes : After chronic exposure to sHA 14-1, HL60/MX2 cells failed to develop stable resistance to sHA 14-1, whereas they acquired >2000-fold resistance to cytarabine (Ara-C), the major first-line chemotherapy for the treatment of acute myeloid leukemia (AML). Remarkably, instead of acquiring further cross-resistance, HL60/MX2 cells exposed to sHA 14-1 were resensitized to standard therapies (10- to 100-fold) .
Application in Structure-Activity Relationship (SAR) Studies
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : sHA 14-1 has been used in structure-activity relationship (SAR) studies to improve its potency .
- Methods of Application or Experimental Procedures : Detailed SAR studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .
- Results or Outcomes : The results reveal that the 3 and 4 positions prefer rigid and hydrophobic functional groups while the 6 position prefers a meta or para-substituted aryl functional group and the substituent should be small and hydrophilic .
Application in Resensitizing Multidrug Resistant Leukemia Cells to Chemotherapy
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : sHA 14-1 has been shown to have potential in resensitizing multidrug resistant leukemia cells to chemotherapy .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the sources. However, it is mentioned that sHA 14-1 can selectively suppress the growth of tumors derived from the MDR cancer cell line, HL60/MX2, in vivo .
- Results or Outcomes : After chronic exposure to sHA 14-1, HL60/MX2 cells failed to develop stable resistance to sHA 14-1, whereas they acquired >2000-fold resistance to cytarabine (Ara-C), the major first-line chemotherapy for the treatment of acute myeloid leukemia (AML). Remarkably, instead of acquiring further cross-resistance, HL60/MX2 cells exposed to sHA 14-1 were resensitized to standard therapies (10- to 100-fold) .
Application in Detailed Structure-Activity Relationship (SAR) Studies
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : sHA 14-1 has been used in detailed structure-activity relationship (SAR) studies to improve its potency .
- Methods of Application or Experimental Procedures : Detailed SAR studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .
- Results or Outcomes : The results reveal that the 3 and 4 positions prefer rigid and hydrophobic functional groups while the 6 position prefers a meta or para-substituted aryl functional group and the substituent should be small and hydrophilic .
properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXMDHFQXBWTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381419 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate | |
CAS RN |
29655-79-6 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



